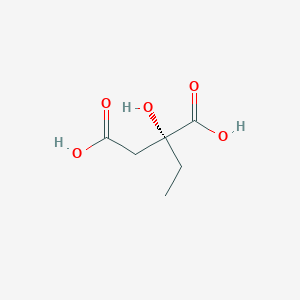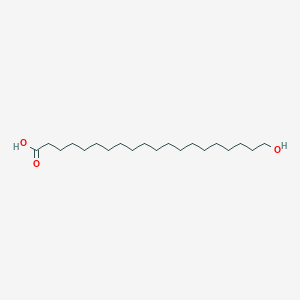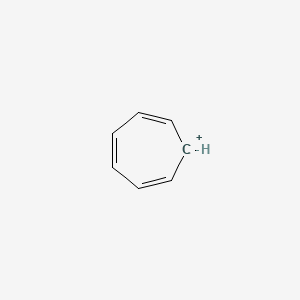![molecular formula C21H33Cl2N3O5S B1234966 N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride](/img/structure/B1234966.png)
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride is a methanesulfonanilide class III antiarrhythmic agent known for its ability to block potassium channels, specifically the human ether-à-go-go-related gene (hERG) channels . These channels are crucial for the repolarization of myocardial cells, making this compound a potent inhibitor of the rapid delayed rectifier potassium current (I_Kr) . This compound is primarily used in scientific research to study cardiac electrophysiology and the effects of hERG channel inhibition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride is synthesized through a multi-step process involving the reaction of 6-methyl-2-pyridine with various reagents to form the final methanesulfonanilide structure . The synthesis typically involves the following steps:
Formation of the pyridine derivative: 6-methyl-2-pyridine is reacted with ethyl bromide to form 2-(6-methylpyridin-2-yl)ethyl bromide.
Piperidine formation: The pyridine derivative is then reacted with piperidine to form 1-[2-(6-methylpyridin-2-yl)ethyl]piperidine.
Coupling reaction: This intermediate is coupled with 4-(4-methylsulfonylaminobenzoyl) chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification methods to ensure the final product’s quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methanesulfonanilide moiety . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride is widely used in scientific research due to its potent inhibitory effects on hERG channels . Some of its key applications include:
Wirkmechanismus
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride exerts its effects by selectively blocking hERG channels, which are voltage-gated potassium channels primarily found in the heart . By binding to the open state of these channels, this compound inhibits the I_Kr current, leading to prolonged cardiac action potential duration and QT interval . This mechanism is crucial for its antiarrhythmic properties but also poses a risk of proarrhythmic effects under certain conditions .
Vergleich Mit ähnlichen Verbindungen
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride belongs to the methanesulfonanilide class of compounds, which includes other hERG channel blockers such as dofetilide and ibutilide . Compared to these compounds, this compound is unique due to its high potency and selectivity for hERG channels . The half-maximal inhibitory concentration (IC_50) of this compound for hERG channels is significantly lower than that of dofetilide and ibutilide, making it a more potent inhibitor .
List of Similar Compounds
Eigenschaften
Molekularformel |
C21H33Cl2N3O5S |
|---|---|
Molekulargewicht |
510.5 g/mol |
IUPAC-Name |
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride |
InChI |
InChI=1S/C21H27N3O3S.2ClH.2H2O/c1-16-4-3-5-19(22-16)12-15-24-13-10-18(11-14-24)21(25)17-6-8-20(9-7-17)23-28(2,26)27;;;;/h3-9,18,23H,10-15H2,1-2H3;2*1H;2*1H2 |
InChI-Schlüssel |
AJNFQUKPBCGJKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.O.O.Cl.Cl |
Piktogramme |
Irritant |
Synonyme |
2-methyl-6-(2-(4-(4-methylsulfonylamino)benzoylpiperidin-1-yl)ethyl)pyridine E 4031 E-4031 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5R)-5-[4-(methylaminomethyl)phenyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B1234884.png)







![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1234898.png)





